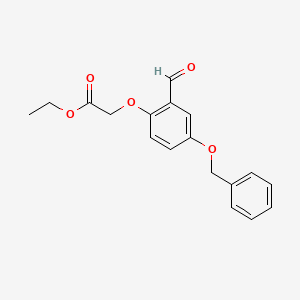
Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate is an organic compound with the molecular formula C18H18O5 It is an ester derivative that features a benzyloxy group and a formyl group attached to a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate typically involves a multi-step process. One common method starts with the preparation of 4-(benzyloxy)-2-formylphenol, which is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired ester. The reaction conditions often include:
Solvent: Acetone or dimethylformamide (DMF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Nucleophiles such as amines or thiols in the presence of a base, room temperature to reflux
Major Products
Oxidation: Ethyl 2-(4-(benzyloxy)-2-carboxyphenoxy)acetate
Reduction: Ethyl 2-(4-(benzyloxy)-2-hydroxymethylphenoxy)acetate
Substitution: Ethyl 2-(4-(substituted benzyloxy)-2-formylphenoxy)acetate
Scientific Research Applications
Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as a reactive site for covalent bonding with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(benzyloxy)acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 2-(4-hydroxyphenoxy)acetate: Lacks the benzyloxy group, which may affect its solubility and reactivity.
Ethyl 2-(4-(methoxy)-2-formylphenoxy)acetate: Contains a methoxy group instead of a benzyloxy group, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C18H18O5 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
ethyl 2-(2-formyl-4-phenylmethoxyphenoxy)acetate |
InChI |
InChI=1S/C18H18O5/c1-2-21-18(20)13-23-17-9-8-16(10-15(17)11-19)22-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
FZDNQQFBTUIADY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















